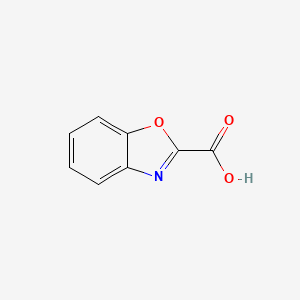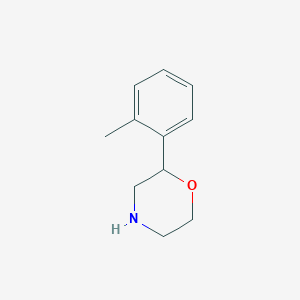
Benzooxazole-2-carboxylic acid
Overview
Description
Benzooxazole-2-carboxylic acid (BOC-2-COOH) is an organic compound that belongs to the class of benzooxazole compounds. It is a white solid with a molecular weight of 205.21 g/mol. It has a melting point of 65-67°C and a boiling point of 248-249°C. BOC-2-COOH is an important intermediate in the synthesis of drugs, polymers, and other organic compounds. It is also used in the production of fine chemicals, pharmaceuticals, and other products.
Scientific Research Applications
Synthesis and Application in Medicinal Chemistry
Microwave-assisted Synthesis of Benzoxazoles Derivatives Recent advancements in microwave-assisted synthesis highlight the efficiency of this technique for producing benzoxazole derivatives, a class of compounds recognized for their significant pharmacological properties. The focus has been on the condensation of 2-aminophenol with various carbonyl compounds under microwave irradiation to yield benzoxazole derivatives efficiently. This method stands out for its rapid execution, broad substrate applicability, and high yield, making it a valuable approach in the realm of pharmaceutical chemistry where benzoxazole derivatives are explored for their therapeutic potentials (Özil & Menteşe, 2020).
Biologically Active Compounds
Benzothiazole Derivatives as Anticancer Agents Benzothiazoles, sharing a structural motif with benzoxazoles, have been extensively studied for their broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and notably, anticancer properties. The structural simplicity of benzothiazoles combined with their synthetic accessibility has made them attractive targets for the development of new chemotherapeutics. This research avenue is particularly significant in the context of identifying novel anticancer agents, where the versatility of benzothiazole scaffolds is leveraged to discover new drug candidates (Ahmed et al., 2015).
Advanced Materials and Corrosion Inhibition
Benzotriazole Derivatives in Corrosion Inhibition The study of 1,2,3-benzotriazole (BTA) and its derivatives has revealed their effectiveness as corrosion inhibitors for iron and steels across various pH conditions. This includes insights into the adsorption behavior of BTA derivatives on metal surfaces and their role in forming protective layers to mitigate corrosion. The potential for creating nanocontainers with BTA to enhance the protective properties of coatings on steels underscores the innovative applications of benzotriazole derivatives in materials science, particularly in enhancing the longevity and performance of metal-based structures (Kuznetsov, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Benzoxazole-2-carboxylic acid, like other benzoxazole derivatives, interacts with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Mode of Action
Benzoxazole derivatives have been shown to modulate molecular targets implicated in cancer pathogenesis, including poly (adp-ribose) polymerase, mitogen-activated protein kinase kinase (mek), and cytochrome p450 enzyme .
Biochemical Pathways
Benzoxazole derivatives, including benzoxazole-2-carboxylic acid, have the ability to target a wide range of metabolic pathways and cellular processes in disease pathology . They have shown potent anticancer activity, suggesting their involvement in pathways related to cell proliferation and apoptosis .
Pharmacokinetics
Benzoxazole derivatives are known to exhibit a wide range of biological activities, suggesting they have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
Benzoxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .
Action Environment
The synthesis of benzoxazole derivatives has been achieved via different methodologies including solution-phase, solid-phase, and green synthesis , suggesting that the synthesis environment can influence the properties of the resulting compound.
Properties
IUPAC Name |
1,3-benzoxazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)7-9-5-3-1-2-4-6(5)12-7/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPJOERCBNIOLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608772 | |
| Record name | 1,3-Benzoxazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21598-08-3 | |
| Record name | 1,3-Benzoxazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1288462.png)





